molecular formula C6H8BNO3 B2654384 (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid CAS No. 1083169-01-0

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid

Cat. No.: B2654384
CAS No.: 1083169-01-0
M. Wt: 152.94
InChI Key: QEAXTGJPPXLMPC-UHFFFAOYSA-N
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Description

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is an organic compound with the molecular formula C6H8BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid typically involves the reaction of 5-bromo-1-methyl-2(1H)-pyridinone with bis(pinacolato)diboron. The reaction is carried out under specific conditions, often involving a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate in solvents like DMF or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation reactions produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of (1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, its derivatives can inhibit certain enzymes or receptors, leading to biological effects such as anti-inflammatory activity. The compound can also participate in chemical reactions that modify its structure, thereby altering its activity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(1-methyl-6-oxopyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAXTGJPPXLMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C(=O)C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083169-01-0
Record name (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Bromo-1-methylpyridin-2(1H)-one (400 mg, 2.17 mmol), tricyclohexylphosphine (72 mg, 0.26 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (540 mg, 2.17 mmol), potassium acetate (522 mg, 5.32 mmol) and Pd2(dba)3 (97 mg, 0.11 mmol) were added to a flask. The flask was evacuated and purged with argon three times. Fully degassed dioxane (9.5 mL) was added and the reaction was sealed and heated at 90° C. overnight. The mixture was then cooled to room temperature, filtered over a thin layer of celite, eluting with dichloromethane. The majority of the dichloromethane was evaporated under reduced pressure and hexane was added until a precipitate formed. The slurry was filtered and the filtrate was concentrated. The resulting residue was dissolved in dioxane, 10 equivalents of 1 N hydrochloric acid were added, and the mixture was stirred overnight. Removal of the solvent under reduced pressure and purification of the resulting residue via reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier) afforded the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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